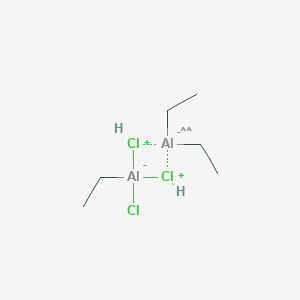
1,4-Bis(dichlorophosphino)benzene
Vue d'ensemble
Description
“1,4-Bis(dichlorophosphino)benzene” is an organophosphorus compound with the molecular formula C6H4Cl4P2 . It has a molecular weight of 279.8 g/mol . The IUPAC name for this compound is dichloro-(4-dichlorophosphanylphenyl)phosphane .
Synthesis Analysis
The synthesis of 1,4-Bis(dichlorophosphino)benzene can be achieved through the chlorination of 1,2-diphosphinobenzene with PCl5 . This method has been reported to yield high results (93%) despite the high number of P-H functions . This method has also been applied to other phosphanes .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(dichlorophosphino)benzene consists of a benzene ring with two dichlorophosphino groups attached at the 1 and 4 positions . The InChI representation of the molecule is InChI=1S/C6H4Cl4P2/c7-11(8)5-1-2-6(4-3-5)12(9)10/h1-4H . The Canonical SMILES representation is C1=CC(=CC=C1P(Cl)Cl)P(Cl)Cl .
Physical And Chemical Properties Analysis
1,4-Bis(dichlorophosphino)benzene has several computed properties. It has a molecular weight of 279.8 g/mol and an XLogP3-AA value of 4.2 . It has no hydrogen bond donors or acceptors, and it has no rotatable bonds . Its exact mass is 279.851285 g/mol, and its monoisotopic mass is 277.854235 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 12 and a complexity of 118 .
Applications De Recherche Scientifique
Synthesis of Sterically Encumbered Systems : 1,4-Bis(dichlorophosphino)benzene has been used in the synthesis of compounds with two p-phenylene-bridged phosphorus centers. These compounds provide access to novel materials containing low-coordinate phosphorus centers bridged by a sterically encumbered phenylene unit, with potential applications in material science and coordination chemistry (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Facilitating the Synthesis of Pyrrole-Based 1,4-Diphosphabarrelenes : This chemical is crucial in the one-step synthesis of pyrrole-based 1,4-diphosphabarrelenes. These are important for generating polymetallic coordination compounds. The high yields and simplified process highlight its significance in the field of coordination chemistry and complex molecule synthesis (Werra, Wurst, Löwe, & Dielmann, 2023).
Preparation of Phospha-s-triazines : In the field of organic chemistry, 1,4-Bis(dichlorophosphino)benzene has been used in the preparation of phenyl-bridged phospha-s-triazines, which are effective in preventing the degradation of perfluoroalkylether fluids in oxidizing atmospheres in the presence of metals. This application is particularly relevant in the area of materials science and industrial chemistry (Paciorek, Ito, Nakahara, Harris, & Kratzer, 1983).
Synthesis of Organotransition Metal Compounds : It has been utilized in the synthesis of 1,4-bis(alkyldichlorosilyl)benzene, a precursor for bis(silacyclopentadienyl) aromatic systems, which are ligands of organotransition metal compounds. This shows its relevance in organometallic chemistry and materials science (Kong & Ahn, 1997).
Catalysis in Hydroformylation Reactions : 1,4-Bis(dichlorophosphino)benzene-derived compounds have been employed in the catalysis of hydroformylation reactions, demonstrating its application in the field of catalysis and industrial chemistry (Beuken, Lange, Leeuwen, Veldman, Spek, & Feringa, 1996).
Safety And Hazards
1,4-Bis(dichlorophosphino)benzene can cause severe skin burns and eye damage . It is recommended to wear personal protective equipment, including face protection, and to ensure adequate ventilation when handling this compound . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . It is also advised to avoid dust formation .
Orientations Futures
Propriétés
IUPAC Name |
dichloro-(4-dichlorophosphanylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl4P2/c7-11(8)5-1-2-6(4-3-5)12(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHQZYHUJQNOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(Cl)Cl)P(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400493 | |
| Record name | 1,4-BIS(DICHLOROPHOSPHINO)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(dichlorophosphino)benzene | |
CAS RN |
10498-56-3 | |
| Record name | 1,4-BIS(DICHLOROPHOSPHINO)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)










